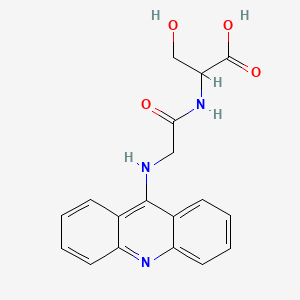
N-(acridin-9-yl)glycylserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(acridin-9-yl)glycylserine is a compound that combines the acridine moiety with a glycylserine peptide. Acridine derivatives are known for their broad range of biological activities, including anticancer, antimicrobial, and antiviral properties . The incorporation of the glycylserine peptide enhances the compound’s potential for biological interactions, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(acridin-9-yl)glycylserine typically involves the nucleophilic substitution of hydrogen in the acridine molecule. This can be achieved through oxidative amidation, where the acridine is reacted with an appropriate amide in the presence of sodium hydride and anhydrous dimethyl sulfoxide (DMSO) . The reaction conditions must be carefully controlled to prevent moisture from affecting the reaction.
Industrial Production Methods
Industrial production of acridine derivatives often involves large-scale synthesis using similar nucleophilic substitution reactions. The process may include additional steps for purification and quality control to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(acridin-9-yl)glycylserine undergoes various chemical reactions, including:
Oxidation: The acridine moiety can be oxidized under specific conditions, leading to the formation of different derivatives.
Reduction: Reduction reactions can modify the acridine ring, affecting its biological activity.
Substitution: Nucleophilic substitution reactions are common, particularly at the C9 position of the acridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride, oxidizing agents, and reducing agents. The conditions often involve anhydrous solvents and controlled temperatures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative amidation can produce 9-acylaminoacridines, while nucleophilic substitution can yield various substituted acridines .
Scientific Research Applications
N-(acridin-9-yl)glycylserine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of fluorescent materials and dyes.
Mechanism of Action
The mechanism of action of N-(acridin-9-yl)glycylserine involves its interaction with biological targets, such as DNA. The acridine moiety can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of enzymes like topoisomerase, leading to cell death . The glycylserine peptide enhances the compound’s ability to interact with specific molecular targets, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Acridin-9-yl hydrazide derivatives: Known for their BACE-1 inhibitory potential and applications in Alzheimer’s disease research.
Acridine thiosemicarbazones: Used for targeting lysosomes and overcoming drug resistance in cancer cells.
Uniqueness
N-(acridin-9-yl)glycylserine is unique due to its combination of the acridine moiety with a peptide, enhancing its biological interactions and potential therapeutic applications. This dual functionality sets it apart from other acridine derivatives, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H17N3O4 |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
2-[[2-(acridin-9-ylamino)acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C18H17N3O4/c22-10-15(18(24)25)21-16(23)9-19-17-11-5-1-3-7-13(11)20-14-8-4-2-6-12(14)17/h1-8,15,22H,9-10H2,(H,19,20)(H,21,23)(H,24,25) |
InChI Key |
UETXQKLCCIKIFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCC(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


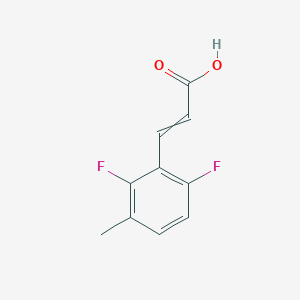
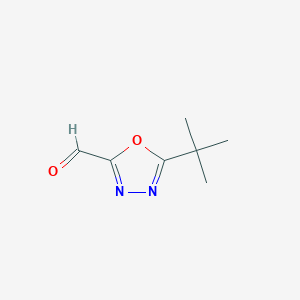
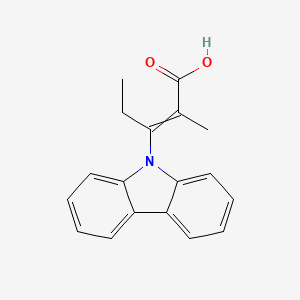
![4-Methoxy-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12442524.png)
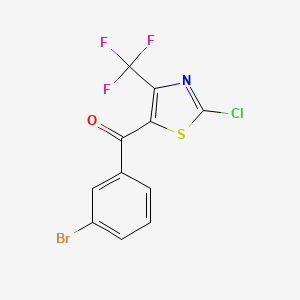
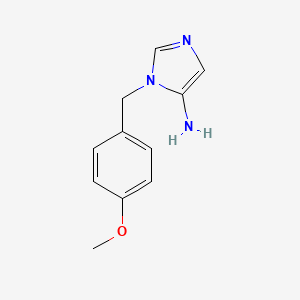
![1-[4-(4-Chloro-3-ethylphenoxy)phenyl]ethanone](/img/structure/B12442534.png)
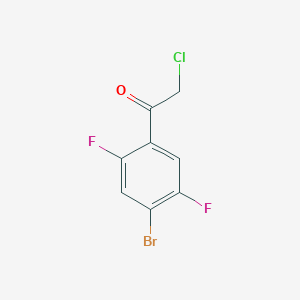
![3-[3-Fluoro-4-(trifluoromethoxy)phenyl]-2-propenoic acid](/img/structure/B12442555.png)
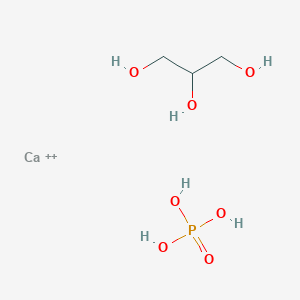

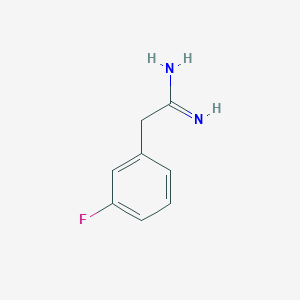
![(2R)-2-[(1R,2R,3aR,7S,9aS,11aR)-7-(acetyloxy)-2-hydroxy-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,7H,8H,9H,11H-cyclopenta[a]phenanthren-1-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12442604.png)
![1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane](/img/structure/B12442618.png)
